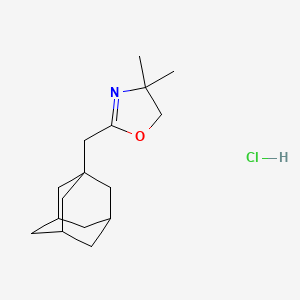![molecular formula C21H27ClN2 B5219656 N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, U-47700 has been associated with a high risk of overdose and addiction, leading to its classification as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit use, U-47700 has also been studied for its potential applications in scientific research.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine activates a signaling cascade that ultimately leads to the inhibition of pain transmission in the spinal cord and brain. However, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine also has affinity for other opioid receptors, including the delta and kappa receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of physiological effects in both animal and human studies. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been reported to cause euphoria and dysphoria, as well as nausea and vomiting in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for scientific research is its potency and selectivity for the mu-opioid receptor. This allows for more precise targeting of this receptor and potentially fewer side effects compared to traditional opioids. However, the high risk of overdose and addiction associated with N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a significant limitation for its use in laboratory settings. Additionally, the illicit nature of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may make it difficult to obtain and study.
Direcciones Futuras
For research on N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may include investigations into its mechanisms of action at other opioid receptors, as well as its potential for abuse liability and addiction. Additionally, the development of safer and more selective opioid agonists may provide alternative options for pain management and scientific research.
Métodos De Síntesis
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetonitrile with 2-phenylethylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use as a pain reliever and anesthetic in medical settings. Its potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. Additionally, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been investigated for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2/c22-20-8-4-7-19(17-20)9-13-23-21-11-15-24(16-12-21)14-10-18-5-2-1-3-6-18/h1-8,17,21,23H,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJINUVHQPWVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCCC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5219637.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)


![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)
![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)